

RPW-24 solubility and stability data

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Compound of Interest

Compound Name: RPW-24

Cat. No.: B1680036

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In-Depth Technical Guide: RPW-24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the compound **RPW-24** (CAS No: 1001625-82-6). The information is primarily derived from the seminal publication by Pukkila-Worley et al. (2012) in PLOS Genetics, which first described the biological activity of this molecule.

Core Compound Information

Parameter	Data	Reference
IUPAC Name	N-(4-chloro-2-methylphenyl)- [1][2]triazolo[1,5-a]quinazolin- 5-amine	N/A
CAS Number	1001625-82-6	
Molecular Formula	C15H11CIN4	N/A
Molecular Weight	283.73 g/mol	N/A
Biological Activity	Stimulates host immune defense in C. elegans	[1][3]

Solubility Data



Quantitative solubility studies for **RPW-24** in various solvents are not extensively available in peer-reviewed literature. However, its solubility in dimethyl sulfoxide (DMSO) is documented by commercial suppliers. The primary research on **RPW-24** utilized a stock solution in DMSO, which was then diluted into an aqueous buffer for experimental use.

Solvent	Concentration	Temperature	Method	Reference
DMSO	Soluble (Specific concentration not detailed in literature)	Room Temperature	Inferred from supplier data sheets and experimental protocols.	
M9 Buffer (with DMSO)	70 μM (final concentration)	Room Temperature	Serial dilution from DMSO stock for in vivo assays.	[1]

Stability Data

Detailed stability studies, including degradation kinetics, pH stability profiles, and photosensitivity of **RPW-24**, have not been published. For experimental purposes, the compound was stored as a stock solution under standard laboratory conditions.

Condition	Stability Profile	Recommendations
Storage	Stored as a 10 mM stock solution in DMSO at -20°C.	For long-term storage, it is advisable to keep the compound in a frozen DMSO stock solution to minimize degradation.
Working Solution	Freshly prepared for each experiment by diluting the DMSO stock.	It is recommended to prepare aqueous working solutions on the day of use to avoid potential degradation in the aqueous environment.



Experimental Protocols

The following protocols are based on the methodologies described in Pukkila-Worley et al. (2012).

Preparation of RPW-24 Stock and Working Solutions

Objective: To prepare RPW-24 solutions for administration to C. elegans.

Materials:

- RPW-24 powder
- Dimethyl sulfoxide (DMSO), molecular biology grade
- M9 Buffer
- Sterile, nuclease-free microtubes

Protocol:

- Stock Solution Preparation:
 - A 10 mM stock solution of RPW-24 was prepared by dissolving the appropriate amount of RPW-24 powder in 100% DMSO.
 - The solution was vortexed until the compound was completely dissolved.
 - The stock solution was stored at -20°C.
- Working Solution Preparation for C. elegans Liquid Killing Assay:
 - \circ For a final concentration of 70 μ M, the 10 mM **RPW-24** stock solution was serially diluted in DMSO.
 - This diluted DMSO solution was then added to the liquid killing assay medium (M9 buffer supplemented with kanamycin) to achieve the final concentration of 70 μM. The final concentration of DMSO in the assay was kept constant across all conditions to control for solvent effects.



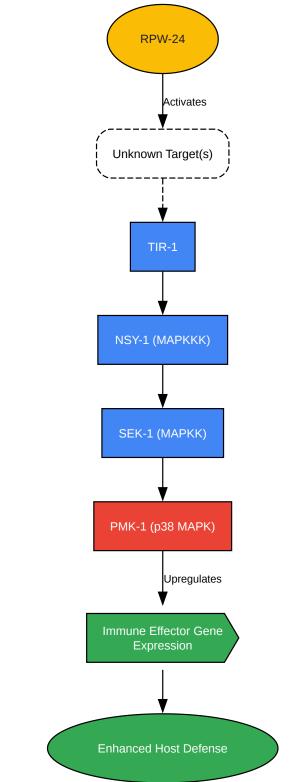
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Mechanism of Action and Signaling Pathway

RPW-24 protects C. elegans from bacterial infection by stimulating the host's innate immune response. This action is dependent on a conserved p38 mitogen-activated protein kinase (MAPK) signaling pathway.

RPW-24 Dependent Immune Activation in C. elegans





RPW-24 Signaling Pathway in C. elegans Immunity

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Caption: p38 MAP Kinase pathway activated by RPW-24 in C. elegans.



The diagram illustrates that **RPW-24**, through an unknown target, activates the TIR-1 adaptor protein, which initiates a phosphorylation cascade involving the MAPKK NSY-1 and the MAPKK SEK-1. This culminates in the activation of the p38 MAPK PMK-1, leading to the upregulation of immune effector genes and enhanced host defense against bacterial pathogens.[1][4]

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